molecular formula C8H11ClO5S B13176969 Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13176969
M. Wt: 254.69 g/mol
InChI Key: RSANJSRXXPJYJZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a dioxo group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with chlorinating agents under controlled conditions. The reaction typically requires the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) to facilitate the process . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can be compared with other spiro compounds, such as:

    Spiro[2.4]heptane derivatives: These compounds share a similar spiro structure but differ in their functional groups.

    Thiaspiro compounds: These compounds contain sulfur atoms in their spiro structure, similar to this compound.

The uniqueness of Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2

Biological Activity

Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic arrangement, which is known to influence its biological activity. Its molecular formula is C10H12ClO5SC_{10}H_{12}ClO_5S with a molecular weight of approximately 287.72 g/mol. The presence of chlorine and dioxo groups in its structure may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These results indicate that this compound has potential as an anticancer agent, warranting further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The presence of the dioxo group may allow the compound to act as an inhibitor of key enzymes involved in metabolic pathways.
  • DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multidrug-resistant bacteria. Results showed promising activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Study : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation pathways.
  • Toxicological Assessment : A toxicological evaluation indicated that at therapeutic doses, the compound exhibited minimal toxicity in animal models, suggesting a favorable safety profile for further development.

Properties

Molecular Formula

C8H11ClO5S

Molecular Weight

254.69 g/mol

IUPAC Name

methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C8H11ClO5S/c1-5-7(3-4-15(5,11)12)8(9,14-7)6(10)13-2/h5H,3-4H2,1-2H3

InChI Key

RSANJSRXXPJYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCS1(=O)=O)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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